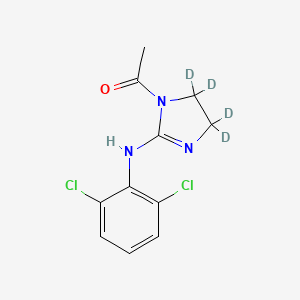

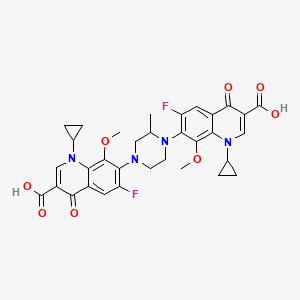

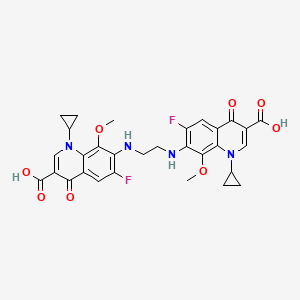

Phenytoin-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Nunber: 57-41-0 (unlabelled)

Scientific Research Applications

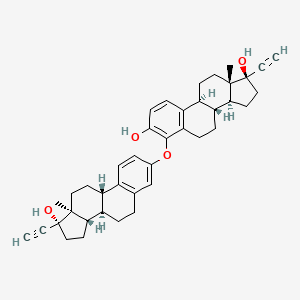

Estrogen Receptor Modulation

Phenytoin has been studied for its interaction with estrogen receptors, specifically estrogen receptor α (ERα). It exhibits estrogen agonist–antagonist-like side effects and has been shown to interact with ERα and ERβ. Phenytoin's binding to the ERα ligand-binding domain suggests potential applications in managing ERα-dependent conditions (Fadiel et al., 2015).

Pharmacogenetics

In the field of pharmacogenetics, research has focused on genetic variations influencing phenytoin dosing, particularly concerning the CYP2C9 and HLA‐B genotypes. This research aims to personalize phenytoin usage based on genetic makeup, improving safety and efficacy (Caudle et al., 2014).

Osteocalcin Secretion

Studies have explored phenytoin's effect on osteocalcin secretion, an essential protein in bone metabolism. Its impact on osteoblastic cells suggests potential implications for bone health and osteomalacia (Vernillo et al., 1990).

Sodium Channel Blockade

Phenytoin's role as a sodium channel blocker has been examined, with novel analogs being developed for enhanced efficacy in seizure management. This research contributes to the development of anticonvulsants with improved safety profiles (Lenkowski et al., 2007).

Protein Binding in Trauma

Research on phenytoin's protein binding in pediatric patients with acute traumatic injury indicates that its binding alteration might affect drug disposition, necessitating individualized therapy (Griebel et al., 1990).

Wound Healing

Phenytoin has been investigated for its role in promoting angiogenesis and collagen deposition in wounds. This suggests potential applications in clinical scenarios involving impaired wound healing (Dacosta et al., 1998).

Macrophage Phenotype Regulation

Studies indicate that phenytoin can regulate macrophage phenotype and the expression of growth factors like PDGF and IL-1, which might explain drug-induced gingival hyperplasia (Iacopino et al., 1997).

properties

Product Name |

Phenytoin-d5 |

|---|---|

Molecular Formula |

C15H7D5N2O2 |

Molecular Weight |

257.3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.